molecular formula C18H14Cl2N4OS B2508498 N-(3,4-dichlorophenyl)-2-{[2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl]sulfanyl}acetamide CAS No. 1242905-00-5

N-(3,4-dichlorophenyl)-2-{[2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl]sulfanyl}acetamide

Cat. No.: B2508498
CAS No.: 1242905-00-5
M. Wt: 405.3
InChI Key: QUTFMWZZSAOVQH-UHFFFAOYSA-N
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Description

N-(3,4-dichlorophenyl)-2-{[2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl]sulfanyl}acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a dichlorophenyl group, a pyridinyl-pyrimidinyl moiety, and a sulfanyl-acetamide linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dichlorophenyl)-2-{[2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl]sulfanyl}acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the dichlorophenyl intermediate: This step involves the chlorination of a phenyl ring to introduce chlorine atoms at the 3 and 4 positions.

    Synthesis of the pyridinyl-pyrimidinyl moiety: This step involves the construction of the pyridinyl-pyrimidinyl structure through a series of condensation and cyclization reactions.

    Coupling of intermediates: The final step involves the coupling of the dichlorophenyl intermediate with the pyridinyl-pyrimidinyl moiety using a sulfanyl-acetamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions, and purification techniques to ensure the final product’s purity and quality.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dichlorophenyl)-2-{[2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

N-(3,4-dichlorophenyl)-2-{[2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl]sulfanyl}acetamide has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: It can be used in studies to understand its effects on biological systems.

    Medicine: It has potential therapeutic applications, such as in the development of new drugs.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3,4-dichlorophenyl)-2-{[2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its potential applications across various fields. Its structure allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

IUPAC Name

N-(3,4-dichlorophenyl)-2-(2-methyl-6-pyridin-2-ylpyrimidin-4-yl)sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14Cl2N4OS/c1-11-22-16(15-4-2-3-7-21-15)9-18(23-11)26-10-17(25)24-12-5-6-13(19)14(20)8-12/h2-9H,10H2,1H3,(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUTFMWZZSAOVQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)SCC(=O)NC2=CC(=C(C=C2)Cl)Cl)C3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14Cl2N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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